1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine
Description
1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine is a complex organic compound that features a unique structure combining an imidazole ring with a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Properties
IUPAC Name |
1-[(1-benzylimidazol-2-yl)methyl]-2-ethylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3/c1-2-17-10-6-7-12-20(17)15-18-19-11-13-21(18)14-16-8-4-3-5-9-16/h3-5,8-9,11,13,17H,2,6-7,10,12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXGVNJZWQEUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=NC=CN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia under acidic conditions.
Benzylation: The imidazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Piperidine Ring Formation: The final step involves the alkylation of the benzylimidazole with 2-ethylpiperidine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 1-Benzyl-2-methylimidazole
- 2-Ethyl-4-methylimidazole
- 1-Benzyl-2-azepanone
Uniqueness: 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine is unique due to its combined imidazole and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
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